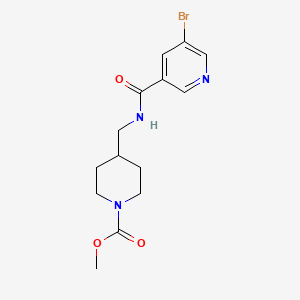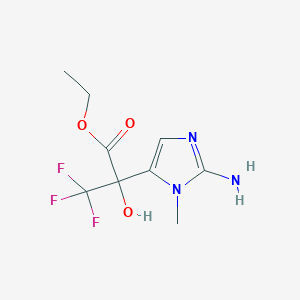
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound that features a trifluoromethyl group, an imidazole ring, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the imidazole ring can produce saturated imidazole derivatives.
科学的研究の応用
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
(2-Amino-1-methyl-1H-imidazol-5-yl)methanol: This compound shares the imidazole ring and amino group but lacks the trifluoromethyl group and ester functionality.
(1-Methyl-1H-imidazol-5-yl)methanol: Similar to the above compound but with a different substitution pattern on the imidazole ring.
Uniqueness
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced binding affinity and selectivity are desired.
特性
IUPAC Name |
ethyl 2-(2-amino-3-methylimidazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3/c1-3-18-6(16)8(17,9(10,11)12)5-4-14-7(13)15(5)2/h4,17H,3H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEMABTVAXPOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(N1C)N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)
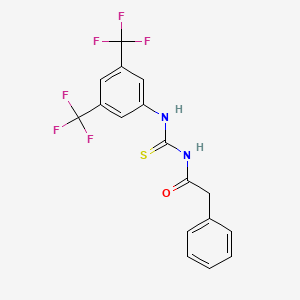
![3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B2807751.png)
![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B2807753.png)
![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2807761.png)
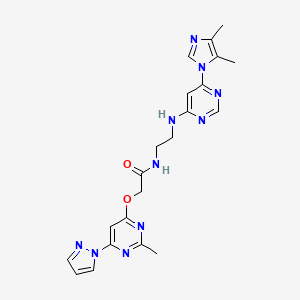


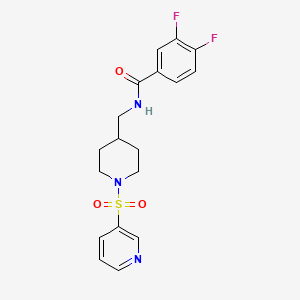
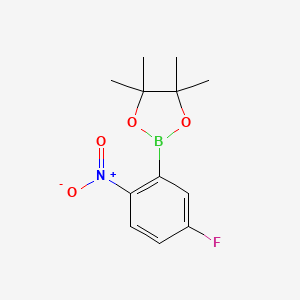
![2-(Methylsulfinyl)benzo[d]thiazole](/img/structure/B2807767.png)
